Calcium tartrate hydrate

Vue d'ensemble

Description

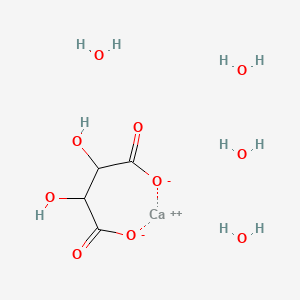

Calcium tartrate hydrate is a useful research compound. Its molecular formula is C4H12CaO10 and its molecular weight is 260.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 260.0056374 g/mol and the complexity rating of the compound is 139. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Food Industry Applications

Stabilization of Wine

Calcium tartrate is widely recognized for its role in wine stabilization. The compound can precipitate out of solution when wines contain high levels of calcium, leading to undesirable crystals in bottled products. Various studies have explored methods to stabilize wines against calcium tartrate precipitation:

- Protective Colloids : Research indicates that protective colloids such as carboxymethylcellulose (CMC) effectively reduce the risk of calcium tartrate precipitation in wines. A study demonstrated that CMC had minimal impact on the color and phenolic composition of treated wines while significantly enhancing stability against crystallization .

- Micronized Calcium Tartrate : Using micronized forms of calcium tartrate as nucleation agents has shown promise in inducing crystallization at controlled rates, thus preventing the formation of larger crystals during storage .

| Method | Effectiveness | Impact on Wine Quality |

|---|---|---|

| Protective Colloids (e.g., CMC) | High | Minimal impact on color and phenolics |

| Micronized Calcium Tartrate | Moderate | Controls crystallization rates |

Pharmaceutical and Medical Applications

Biocompatibility and Drug Delivery

Calcium tartrate has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. Its application in tissue engineering has also been explored:

- Hydroxyapatite Interaction : Studies have shown that calcium tartrate interacts with hydroxyapatite, a major component of bone, enhancing the adsorption of therapeutic agents and improving their bioavailability .

- Ferroelectric Properties : Calcium tartrate crystals exhibit ferroelectric properties, making them suitable for applications in sensors and actuators within biomedical devices .

Environmental Applications

Removal of Nitrates from Water

Calcium tartrate has been explored as a potential agent for the removal of nitrates from drinking water. Its ability to bind with nitrate ions allows for effective filtration processes:

- Adsorption Studies : Research indicates that calcium tartrate can effectively adsorb nitrates from water sources, providing a sustainable method for water purification .

Structural and Physical Properties

The structural properties of calcium tartrate hydrate have been extensively characterized using techniques such as X-ray diffraction (XRD) and thermal analysis:

- Crystal Growth : The growth conditions for calcium tartrate crystals significantly influence their morphology and size. Factors such as pH, concentration of reactants, and gel density were found to affect crystal habit and stability .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals multiple decomposition stages for calcium tartrate tetrahydrate, providing insights into its thermal stability and potential applications in high-temperature environments .

Case Studies

- Wine Stabilization Techniques : A case study involving the application of various protective colloids in red wine demonstrated that CMC was the most effective at preventing calcium tartrate precipitation without adversely affecting wine quality .

- Nitrate Removal Efficiency : Experimental setups showed that calcium tartrate could reduce nitrate levels significantly in contaminated water samples, highlighting its potential as an eco-friendly solution for water treatment .

Analyse Des Réactions Chimiques

Reaction with Calcium Chloride

Equation :

-

Conditions : Room temperature, aqueous medium, pH ~4.2–4.4 .

-

Mechanism : Tartaric acid deprotonates to form tartrate ions (C₄H₄O₆²⁻), which chelate Ca²⁺ ions from CaCl₂. Crystallization occurs via slow diffusion in silica gel .

Reaction with Calcium Hydroxide

Equation :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition process:

| Stage | Temperature Range (°C) | Mass Loss (%) | Activation Energy (kJ/mol) | Reaction Order (n) |

|---|---|---|---|---|

| Ia | 50–120 | 10.2 | 91.63 | 1.5 |

| Ib | 120–200 | 15.8 | 147.74 | 2.0 |

| II | 200–300 | 22.1 | 196.78 | 1.5 |

| III | 300–450 | 30.5 | 385.41 | 1.5 |

| IV | 450–600 | 21.4 | 310.15 | 1.5 |

-

Key Observations :

Ion Exchange and Adsorption

Calcium tartrate participates in anion-exchange reactions with hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂):

Mechanism :

Adsorption Kinetics

| Parameter | Value (pH 6.4) | Value (pH 11.15) |

|---|---|---|

| Adsorption Efficiency | 79.2% | 63.0% |

| Equilibrium Time | 200 min | 200 min |

-

pH Dependency : Adsorption decreases at high pH due to competition with OH⁻ ions .

-

Multi-Stage Kinetics : Initial rapid adsorption (ion exchange), followed by slower diffusion-controlled steps .

Precipitation and Solubility

Calcium tartrate’s solubility is pH-dependent and governed by complex equilibria:

Solubility Diagram :

| pH | Dominant Species | Solubility (mol/L) |

|---|---|---|

| <5.45 | CaC₄H₄O₆ (precipitate) | ~10⁻⁵ |

| >5.45 | Ca²⁺ + C₄H₄O₆²⁻ (soluble) | ~10⁻³ |

-

Key Factors :

Structural Reactivity

The tetrahydrate structure ([Ca(C₄H₄O₆)(H₂O)₂]·2H₂O) enables:

Propriétés

IUPAC Name |

calcium;2,3-dihydroxybutanedioate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;4*1H2/q;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFTBWEFJRAHI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.